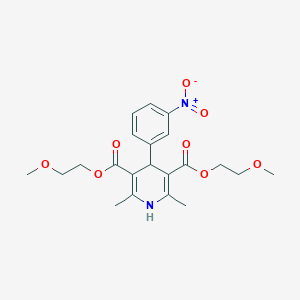
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene
Vue d'ensemble
Description
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as BDDE and is widely used in scientific research applications. BDDE is a colorless liquid that is soluble in organic solvents such as ether, chloroform, and benzene.
Mécanisme D'action
BDDE reacts with biomolecules through its bromine atom, which forms a covalent bond with the nucleophilic groups of the biomolecule. The cross-linking reaction stabilizes the structure of the biomolecule and prevents its degradation. BDDE can also react with water molecules to form hydrogels, which can be used for tissue engineering and drug delivery applications.
Biochemical and Physiological Effects
BDDE has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and sensitization in some individuals. BDDE can also react with biological molecules such as proteins and nucleic acids, which can affect their function and stability. Therefore, BDDE should be handled with care and used in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
BDDE is a versatile reagent that can be used in a wide range of scientific research applications. It is easy to handle and can be synthesized in large quantities. However, BDDE can react with biological molecules and affect their function and stability. Therefore, it should be used with caution and its concentration should be optimized for each experiment.
Orientations Futures
For BDDE include the development of new cross-linking strategies, optimization of the reaction conditions for hydrogel synthesis, investigation of the biological effects of BDDE, and development of new drug delivery systems and tissue engineering applications.
Applications De Recherche Scientifique
BDDE is widely used in scientific research as a cross-linking agent for biomolecules such as proteins, nucleic acids, and carbohydrates. It is used to stabilize the structure of biomolecules and to prevent their degradation. BDDE is also used in the preparation of hydrogels, which are used in tissue engineering and drug delivery applications. BDDE is a versatile reagent that can be used in a wide range of scientific research applications.
Propriétés
Numéro CAS |
128895-18-1 |
|---|---|
Nom du produit |
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene |
Formule moléculaire |
C12H17BrO3 |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
1-bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-8-9(2)11(6-5-10(8)13)16-7-12(14-3)15-4/h5-6,12H,7H2,1-4H3 |
Clé InChI |
PKKFEFUOAZRPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)OCC(OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1C)Br)OCC(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

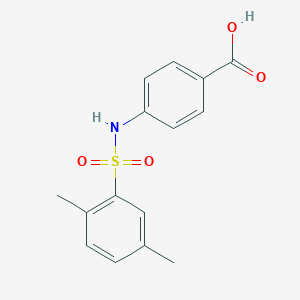

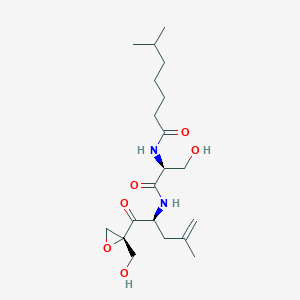
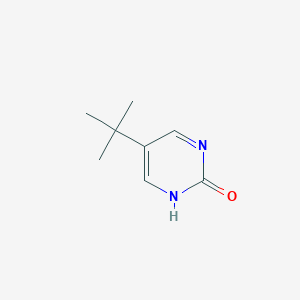
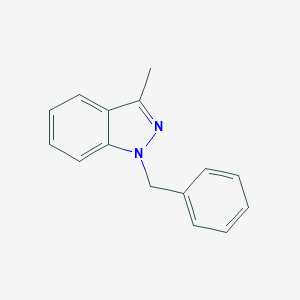

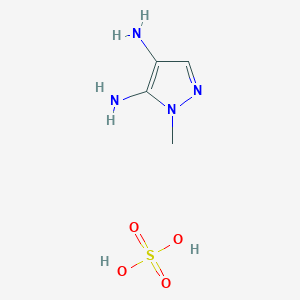
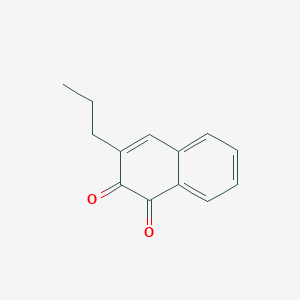
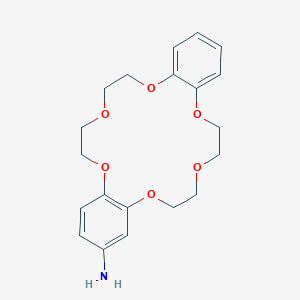
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
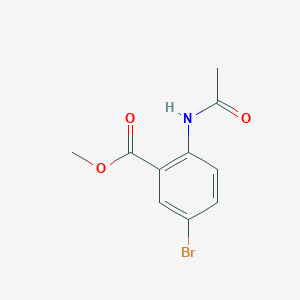

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
